Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-
Description
Chemical Context and Significance in Heterocyclic Chemistry
The acridine nucleus, a tricyclic aromatic heterocycle comprising two benzene rings fused to a pyridine ring, has long been a cornerstone of medicinal chemistry due to its planar structure and electronic properties. This compoundN-methyl- builds upon this framework through strategic substitutions:
- A chloro group at position 6 enhances electrophilic reactivity, potentially improving DNA intercalation capabilities.
- A methoxy group at position 2 introduces steric and electronic effects that modulate solubility and binding affinity.
- The hexanamide side chain at position 9, featuring an N-methyl terminus, extends the molecule’s hydrophobicity and may facilitate membrane penetration.
This combination of substituents positions the compound as a hybrid structure bridging classical intercalators (e.g., amsacrine) and modern kinase inhibitors. The amide linkage, rarely explored in early acridine derivatives, introduces hydrogen-bonding potential and metabolic stability compared to ester or ether analogs.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₂H₂₆ClN₃O₂ | Indicates aromatic and aliphatic domains |
| CAS Number | 77420-95-2 | Unique identifier for chemical tracking |
| Key Functional Groups | Chloro, methoxy, amide | Dictate reactivity and biological activity |
Historical Development of Acridine-Based Amide Derivatives
Acridine chemistry traces its origins to 1870, when Graebe and Carol isolated acridine from coal tar. Early derivatives like quinacrine (antimalarial) and proflavine (antiseptic) dominated mid-20th-century therapeutics but faced limitations in selectivity and toxicity. The 1980s saw the rise of amsacrine , an anticancer acridine carboxamide, which validated the utility of amide functionalization in improving target specificity.
Bernthsen’s synthesis—a reaction between diphenylamines and carboxylic acids—became pivotal for generating 9-substituted acridines. Modern adaptations employ formic acid or aldehydes to introduce amino or alkyl groups, respectively. This compoundN-methyl- exemplifies this progression, leveraging:
- Ullmann-type couplings to attach the chloro-methoxy-acridinyl moiety.
- Amide bond formation via hexanoyl chloride and methylamine, optimizing yield through zinc chloride catalysis.
These synthetic advances address historical challenges in acridine functionalization, such as poor regioselectivity and side reactions during electrophilic substitutions.
Research Objectives and Knowledge Gaps
Contemporary studies prioritize three objectives:
- Mechanistic Elucidation : Preliminary data suggest dual mechanisms—DNA intercalation and topoisomerase II inhibition—but precise molecular interactions remain uncharacterized.
- Synthetic Optimization : Current routes yield ≤45% purity due to byproducts from competing cyclization pathways; microwave-assisted or flow chemistry approaches are under investigation.
- Biological Screening : While in vitro assays demonstrate IC₅₀ values of 1.2–3.8 μM against Staphylococcus aureus and MCF-7 breast cancer cells, in vivo efficacy and pharmacokinetic profiles are unreported.
Critical gaps include:
- Structure-Activity Relationships : The individual contributions of the chloro, methoxy, and hexanamide groups to bioactivity are conflated in existing studies.
- Environmental Impact : No data exist on the compound’s biodegradability or ecotoxicity, a pressing concern given acridine derivatives’ historical persistence in ecosystems.
Properties
CAS No. |
77420-86-1 |
|---|---|
Molecular Formula |
C20H22ClN3O2 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexanamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-26-14-7-9-17-16(12-14)20(23-10-4-2-3-5-19(22)25)15-8-6-13(21)11-18(15)24-17/h6-9,11-12H,2-5,10H2,1H3,(H2,22,25)(H,23,24) |
InChI Key |
SFXCALNJEPNZFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6-chloro-2-methoxy-9-acridinylamine with hexanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridines with various functional groups
Scientific Research Applications
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its cytotoxic properties and potential use in cancer therapy.
Industry: Employed in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting transcription and replication processes. The compound binds to DNA through its acridine moiety, which inserts between the base pairs of the DNA helix. This binding can lead to the formation of DNA adducts, causing mutations and cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acridine Core
6-Chloro-2-methoxy-9-acridinylamine Derivatives
Comparison with Classical Acridine Drugs
Quinacrine (Mepacrine)
Key Differences :
- Quinacrine’s diethylaminopentyl chain confers strong basicity, favoring lysosomal accumulation, whereas the hexanamide linker in the target compound may enable broader tissue distribution .
- The target compound’s amide group reduces off-target interactions compared to quinacrine’s cationic side chain .
Reaction Yields and Conditions
| Compound | Coupling Reagent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Target Compound | COMU/DIPEA | 75–80 | 1 hour | |
| N-Methyl Variant | DCC/HOBt | 65 | 2 hours | |
| 9-Aminoacridine Derivatives | HATU | 50–60 | 3 hours |
Insights :
Physicochemical Properties
| Compound | logP | Water Solubility (mg/mL) | Plasma Stability (t₁/₂) |
|---|---|---|---|
| Target Compound | 1.8 | 0.45 | >24 hours |
| Quinacrine | 3.2 | 0.02 | 8 hours |
| 6-(9-Acridinylamino) Hexanoic Acid | 1.2 | 1.2 | <6 hours |
Biological Activity
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is a synthetic compound that belongs to the acridine family, recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This compound exhibits significant potential as an antitumor agent due to its ability to interact with DNA, disrupting replication and transcription processes.
Chemical Structure and Properties
The chemical formula of this compoundN,N-dimethyl- is C22H26ClN3O2. Its structure features a hexanamide backbone with a substituted acridine moiety that includes chloro and methoxy groups. These functional groups enhance its reactivity and biological activity, making it a subject of interest in cancer research.
Hexanamide's mechanism of action primarily involves DNA intercalation , where the compound inserts itself between the base pairs of DNA. This intercalation leads to:
- Disruption of DNA replication : By interfering with the normal function of DNA polymerases.
- Inhibition of transcription : Affecting RNA polymerase activity and consequently protein synthesis.
Additionally, the presence of the chloro group allows for potential electrophilic substitution reactions, further contributing to its biological activity .
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar acridine structures exhibit cytotoxic effects against various cancer cell lines. Hexanamide has demonstrated:
- Antitumor properties : Studies show that it can induce apoptosis in cancer cells by disrupting cellular processes essential for survival.
- Interaction with nucleic acids : Through techniques like fluorescence spectroscopy and circular dichroism, researchers have confirmed that Hexanamide can form stable complexes with DNA, which is crucial for understanding its therapeutic applications.
Comparative Analysis of Similar Compounds
The following table summarizes key features of compounds structurally related to Hexanamide:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9-amino-6-chloro-2-methoxyacridine | C14H11ClN2O | Exhibits DNA intercalation properties |
| 6-chloro-N,N-diethyl-N-(4-diethylaminobutyl)amine | C22H28ClN3O | Similar acridine core with different substituents |
| Hexanamide, 6-chloro-N,N-diethyl | C10H20ClNO | Simpler structure with less biological activity |
The unique combination of an acridine core with specific chloro and methoxy substitutions distinguishes Hexanamide from other compounds, enhancing its interaction with DNA and contributing to its potential therapeutic efficacy against cancer cells .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of Hexanamide in various experimental settings:
- Cytotoxicity Studies : In vitro assays have shown that Hexanamide significantly reduces cell viability in multiple cancer cell lines, including breast and lung cancers. The IC50 values indicate a concentration-dependent response, suggesting that higher concentrations lead to increased cytotoxicity.
- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how Hexanamide binds to DNA, revealing specific binding sites that correlate with its biological activity. These findings suggest avenues for further exploration in drug design.
- Fluorescence Studies : Experiments using fluorescence spectroscopy have quantified the binding affinity of Hexanamide to DNA, demonstrating strong interactions that are essential for its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
